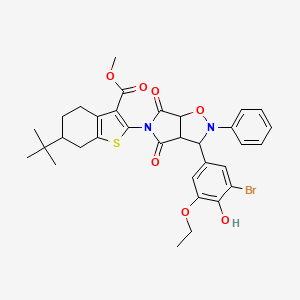![molecular formula C19H21N5O B12636202 (4r)-2-Amino-1,3',3'-Trimethyl-7'-(Pyrimidin-5-Yl)-3',4'-Dihydro-2'h-Spiro[imidazole-4,1'-Naphthalen]-5(1h)-One](/img/structure/B12636202.png)
(4r)-2-Amino-1,3',3'-Trimethyl-7'-(Pyrimidin-5-Yl)-3',4'-Dihydro-2'h-Spiro[imidazole-4,1'-Naphthalen]-5(1h)-One
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Spiro[4H-iMidazole-4,1’(2’H)-naphthalen]-5(1H)-one, 2-aMino-3’,4’-dihydro-1,3’,3’-triMethyl-7’-(5-pyriMidinyl)-, (1’R)- is a complex organic compound that features a spiro structure, which is a unique arrangement where two rings are connected through a single atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[4H-iMidazole-4,1’(2’H)-naphthalen]-5(1H)-one, 2-aMino-3’,4’-dihydro-1,3’,3’-triMethyl-7’-(5-pyriMidinyl)-, (1’R)- typically involves multi-step organic reactions. One common method includes the use of propargyl alcohols as coupling partners in a Rh(III)-catalyzed efficient cascade annulation . This method allows for the regioselective construction of the spiro structure, which is crucial for the compound’s stability and functionality.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow chemistry techniques. These methods ensure high yield and purity while minimizing the production time and cost.
Análisis De Reacciones Químicas
Types of Reactions
Spiro[4H-iMidazole-4,1’(2’H)-naphthalen]-5(1H)-one, 2-aMino-3’,4’-dihydro-1,3’,3’-triMethyl-7’-(5-pyriMidinyl)-, (1’R)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halides, amines
Electrophiles: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Spiro[4H-iMidazole-4,1’(2’H)-naphthalen]-5(1H)-one, 2-aMino-3’,4’-dihydro-1,3’,3’-triMethyl-7’-(5-pyriMidinyl)-, (1’R)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for creating complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability or specific electronic characteristics.
Mecanismo De Acción
The mechanism of action of Spiro[4H-iMidazole-4,1’(2’H)-naphthalen]-5(1H)-one, 2-aMino-3’,4’-dihydro-1,3’,3’-triMethyl-7’-(5-pyriMidinyl)-, (1’R)- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to specific biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Spiro[imidazole-indene] derivatives: These compounds share a similar spiro structure and are synthesized using similar methods.
Spiro[oxadiazolo-pyrazine] derivatives: These compounds also feature a spiro arrangement and are used in various applications.
Uniqueness
What sets Spiro[4H-iMidazole-4,1’(2’H)-naphthalen]-5(1H)-one, 2-aMino-3’,4’-dihydro-1,3’,3’-triMethyl-7’-(5-pyriMidinyl)-, (1’R)- apart is its specific combination of functional groups and its unique spiro structure
Propiedades
Fórmula molecular |
C19H21N5O |
|---|---|
Peso molecular |
335.4 g/mol |
Nombre IUPAC |
(4R)-2'-amino-2,2,3'-trimethyl-6-pyrimidin-5-ylspiro[1,3-dihydronaphthalene-4,5'-imidazole]-4'-one |
InChI |
InChI=1S/C19H21N5O/c1-18(2)7-13-5-4-12(14-8-21-11-22-9-14)6-15(13)19(10-18)16(25)24(3)17(20)23-19/h4-6,8-9,11H,7,10H2,1-3H3,(H2,20,23)/t19-/m1/s1 |
Clave InChI |
UPOMBIAVTOFWMY-LJQANCHMSA-N |
SMILES isomérico |
CC1(CC2=C(C=C(C=C2)C3=CN=CN=C3)[C@]4(C1)C(=O)N(C(=N4)N)C)C |
SMILES canónico |
CC1(CC2=C(C=C(C=C2)C3=CN=CN=C3)C4(C1)C(=O)N(C(=N4)N)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2'-[(3,4-Dibutylthiene-2,5-diyl)di(ethyne-2,1-diyl)]bis(3,4-dibutyl-5-iodothiophene)](/img/structure/B12636135.png)
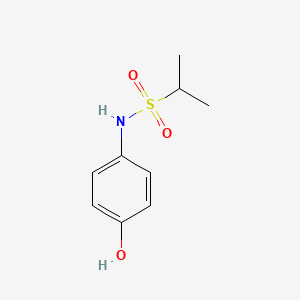
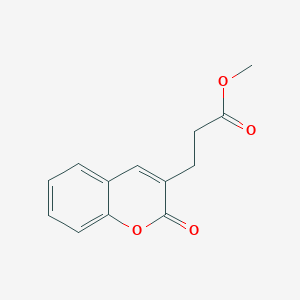
![1H-Pyrazole-3-carboxamide, 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-N-[2-(dimethylamino)-2-methyl-1-oxopropyl]-4-methyl-](/img/structure/B12636146.png)
![Tert-butyl 2-[3-methoxypropyl-(2,2,2-trifluoroacetyl)amino]-4-(4-methylpiperazin-1-yl)benzoate](/img/structure/B12636147.png)
![2-[5-(4-chlorophenyl)-7-(4-fluorophenyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B12636153.png)
![N-ethyl-4-methoxy-6-[3-(methylsulfanyl)-1H-1,2,4-triazol-1-yl]-1,3,5-triazin-2-amine](/img/structure/B12636158.png)
![1-[(2,6-Dichlorophenyl)methyl]-5-nitro-1H-indazole-3-carboxylic acid](/img/structure/B12636165.png)

![N-[1-phenyl-5-(1-piperidinyl)pentyl]-benzamide hydrochloride](/img/structure/B12636182.png)
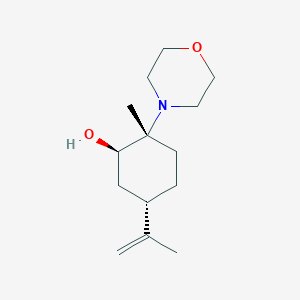
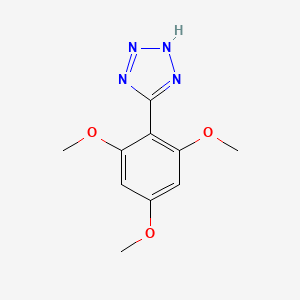
![(11S,12R,16S)-11-(4-chlorobenzoyl)-14-(4-methoxyphenyl)-9,10,14-triazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione](/img/structure/B12636193.png)
